molecular formula C15H21NO3S B2946452 tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate CAS No. 152936-77-1

tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate

Cat. No.: B2946452
CAS No.: 152936-77-1
M. Wt: 295.4
InChI Key: JILYOJKOXBLAKP-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate (: 152936-77-1) is a high-purity chemical intermediate with the molecular formula C 15 H 21 NO 3 S and a molecular weight of 295.40 g/mol [ ]. This compound features a piperidine ring protected by a Boc (tert-butoxycarbonyl) group and is functionalized with a thiophene-2-carbonyl moiety, making it a versatile building block in organic synthesis and drug discovery. Research Applications and Value This compound serves as a critical synthetic precursor in medicinal chemistry, particularly in the development of novel therapeutic agents. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals [ ]. Specifically, the piperidine ring substituted with a thiophene-based carbonyl group is a chemotype of significant interest in antiviral research. Recent studies have focused on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as a novel class of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1 [ ]. These inhibitors are key components of Highly Active Antiretroviral Therapy (HAART). Researchers utilize this core structure to develop agents with improved efficacy against drug-resistant HIV-1 strains and enhanced pharmacokinetic profiles, addressing major challenges in current antiretroviral therapy [ ]. Handling and Usage This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-15(2,3)19-14(18)16-8-6-11(7-9-16)13(17)12-5-4-10-20-12/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILYOJKOXBLAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiophene-2-carbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The following table summarizes key analogs with modifications at the 4-position of the piperidine ring:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate Thiophene-2-carbonyl C₁₅H₂₁NO₃S 295.40 Enhanced aromatic interactions; potential antiviral/anticancer applications [Hypothetical]
tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate 2-Methylbenzoyl C₁₈H₂₅NO₃ 303.40 Lipophilic substituent; used in kinase inhibitor research
tert-butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate 4-Cyanophenylsulfonyl C₁₇H₂₂N₂O₄S 350.43 Electron-withdrawing sulfonyl group; explored in enzyme inhibition
tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl C₁₆H₂₄N₂O₃ 292.38 Chelating pyridine moiety; potential metal-binding applications
tert-butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate Thiazol-2-yloxy C₁₃H₂₁N₂O₃S 285.39 Heterocyclic thiazole group; antiviral screening candidate

Structural and Functional Differences

  • Electronic Effects: The thiophene-2-carbonyl group (electron-rich due to sulfur’s lone pairs) contrasts with 4-cyanophenylsulfonyl (electron-deficient), affecting reactivity in nucleophilic or electrophilic reactions . Hydroxy(pyridin-2-yl)methyl introduces hydrogen-bonding capability, unlike the purely aromatic 2-methylbenzoyl .
  • Biological Activity: Thiophene-containing analogs (e.g., thieno[2,3-d]pyrimidine derivatives) are noted for antiviral activity, while benzimidazolone derivatives (e.g., tert-butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate) target enzymes like 8-oxo-guanine DNA glycosylase .
  • Synthetic Accessibility :

    • Many analogs (e.g., tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or coupling reactions using tert-butyl 4-oxopiperidine-1-carboxylate as a common intermediate .

Pharmacological Potential

  • Antiviral Activity: Thiophene derivatives (e.g., tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate) inhibit viral proteases by leveraging sulfur’s interaction with catalytic residues .
  • Enzyme Inhibition: tert-butyl 4-(6-methoxy-5-(2-(pyridin-2-yl)thiazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate demonstrated nanomolar inhibition of tyrosine kinases due to its planar indazole-thiazole motif .

Physicochemical Properties

  • Solubility: The tert-butyl group generally enhances solubility in organic solvents (e.g., logP ~2.5–3.5), while polar substituents like 4-cyanophenylsulfonyl reduce lipophilicity .
  • Stability : Thiophene-2-carbonyl derivatives exhibit greater oxidative stability compared to allyl-substituted analogs (e.g., tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate) .

Biological Activity

Tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 251.35 g/mol
  • CAS Number : 206273-87-2

The structure features a piperidine ring substituted with a thiophene carbonyl group, which is crucial for its biological activity.

Research indicates that this compound may act through several mechanisms:

  • NLRP3 Inflammasome Inhibition : The compound has been shown to modulate the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vitro studies demonstrated that derivatives of related compounds could inhibit IL-1β release and pyroptosis in macrophages, indicating a potential anti-inflammatory effect .
  • Antimicrobial Activity : Compounds with similar structures have exhibited antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The presence of the thiophene ring may enhance the antimicrobial efficacy by facilitating interactions with bacterial membranes .
  • Cytotoxicity and Selectivity : Preliminary cytotoxicity studies suggest that while the compound displays some level of toxicity, it may selectively target cancer cells over normal cells, making it a candidate for further development in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeObservationsReference
NLRP3 InhibitionReduced IL-1β release in LPS/ATP-stimulated THP-1 cells; significant pyroptosis reduction.
Antibacterial ActivityMIC values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus.
CytotoxicitySelective cytotoxic effects observed in cancer cell lines; further studies needed.

Case Study 1: Anti-inflammatory Effects

In a study focused on the modulation of the NLRP3 inflammasome, researchers synthesized various derivatives based on piperidine scaffolds. The results indicated that certain modifications led to enhanced inhibition of IL-1β release in macrophages, suggesting that similar modifications to this compound could yield compounds with improved anti-inflammatory properties .

Case Study 2: Antimicrobial Screening

A series of thiophene derivatives were evaluated for their antibacterial activity against common pathogens. The results showed that compounds with thiophene moieties exhibited significant antibacterial effects, with some exhibiting lower MIC values than standard antibiotics like ciprofloxacin .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate, and how can purity be optimized?

  • Methodology : Start with tert-butyl piperidine-1-carboxylate derivatives as precursors. Introduce the thiophene-2-carbonyl group via nucleophilic acyl substitution or Friedel-Crafts acylation under anhydrous conditions. Use catalysts like AlCl₃ or FeCl₃ for improved regioselectivity .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate isolation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) to detect residual solvents or unreacted starting materials .

Q. How should researchers safely handle and store this compound to minimize degradation?

  • Handling : Use chemical fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential acute toxicity (Category 4 for oral/dermal exposure) .
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C in a dark, ventilated area. Monitor for decomposition via periodic TLC or FT-IR to detect ester hydrolysis or thiophene oxidation .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify piperidine ring conformation and thiophene carbonyl integration.
  • HRMS : High-resolution mass spectrometry (ESI+) to confirm molecular ion [M+H]⁺.
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. How can reaction yields be improved for the thiophene-2-carbonyl incorporation step?

  • Optimization Strategies :

  • Solvent Selection : Use dichloromethane or THF to enhance solubility of the piperidine intermediate.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for thiophene acylation efficiency.
  • Temperature Control : Maintain –20°C to prevent side reactions (e.g., over-acylation) .
    • Yield Analysis : Compare GC-MS or LC-MS data across conditions. Address contradictions (e.g., lower yields with AlCl₃) by analyzing side products via preparative HPLC .

Q. What computational methods can predict the compound’s reactivity or biological interactions?

  • In Silico Tools :

  • DFT Calculations : Model the electron density of the thiophene ring to predict electrophilic substitution sites.
  • Molecular Docking : Screen against kinase targets (e.g., PI3K) using AutoDock Vina to prioritize in vitro assays .
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address discrepancies in reported toxicity profiles of similar piperidine derivatives?

  • Data Reconciliation :

  • In Vitro Testing : Perform MTT assays on HEK-293 or HepG2 cells to assess acute cytotoxicity (IC₅₀).
  • In Vivo Models : Use zebrafish embryos for developmental toxicity screening (LC₅₀) if conflicting SDS data exist .
    • Mechanistic Studies : Conduct ROS assays to evaluate oxidative stress induction, which may explain variability in reported dermal irritation .

Q. What strategies can elucidate the compound’s metabolic stability for drug development?

  • Metabolite Identification :

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Analyze via UPLC-QTOF-MS to detect phase I metabolites (e.g., ester hydrolysis products).
  • Enzyme Inhibition : Test CYP3A4/2D6 inhibition to predict drug-drug interaction risks .

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